2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide
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Overview
Description
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a quinoline ring attached to a benzamide structure, with additional butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with butyl and methyl substituents under specific conditions. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions has been reported . This method utilizes benzoyl peroxide (BPO) as a promoter and microwave irradiation to achieve the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and benzoyl peroxide can be scaled up to produce significant quantities of this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Substitution reactions, such as halogenation, alkylation, and amidation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various alkylated derivatives of the compound .
Scientific Research Applications
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring acts as a bidentate ligand, coordinating with metal centers in catalytic reactions. The compound can also undergo single electron transfer (SET) pathways, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(quinolin-8-yl)benzamide: Similar structure but with a methyl group instead of butyl.
N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives: These compounds have different substituents on the benzamide and quinoline rings.
Uniqueness
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline ring provides distinct properties that are not observed in similar compounds .
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-butyl-6-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O/c1-3-4-9-16-10-5-8-15(2)19(16)21(24)23-18-13-6-11-17-12-7-14-22-20(17)18/h5-8,10-14H,3-4,9H2,1-2H3,(H,23,24) |
InChI Key |
AAFAUHOJDXZOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC(=C1C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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